molecular formula C9H16O4 B1329459 2-(2-Ethoxyethoxy)ethyl acrylate CAS No. 7328-17-8

2-(2-Ethoxyethoxy)ethyl acrylate

Cat. No. B1329459
CAS RN: 7328-17-8
M. Wt: 188.22 g/mol
InChI Key: FTALTLPZDVFJSS-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyethoxy)ethyl acrylate” is a monofunctional acrylic monomer . It is used in UV/LED and EB curing applications or as a co-monomer for polymer synthesis . It is also used in the preparation method of anti-wrinkle UV finishing agent for fabric .


Synthesis Analysis

The synthesis of “2-(2-Ethoxyethoxy)ethyl acrylate” can be achieved from Diethylene Glycol Monoethyl Ether and Acrylonitrile . Another synthesis method involves reactions with acetonitrile or acrylonitrile .


Molecular Structure Analysis

The molecular formula of “2-(2-Ethoxyethoxy)ethyl acrylate” is C11H20O5 . The average mass is 232.273 Da and the monoisotopic mass is 232.131073 Da .


Chemical Reactions Analysis

“2-(2-Ethoxyethoxy)ethyl acrylate” is a highly reactive monomer. It can be used as a low viscosity diluent for ultraviolet radiation cured systems . It can also be used in the manufacture of elastomers, leather finishing materials, adhesives, sealants, fibers, plastics, and textiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethoxyethoxy)ethyl acrylate” include a density of 1.0±0.1 g/cm3, boiling point of 295.1±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.5±3.0 kJ/mol, flash point of 124.6±21.8 °C, and index of refraction of 1.438 .

Mechanism of Action

Safety and Hazards

“2-(2-Ethoxyethoxy)ethyl acrylate” is moderately toxic and a severe skin irritant . It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects .

Future Directions

“2-(2-Ethoxyethoxy)ethyl acrylate” has potential applications in the automotive and aerospace industries . It can be used for better adhesion of components and surface coatings . It also has potential uses in the manufacture of elastomers, leather finishing materials, adhesives, sealants, fibers, plastics, and textiles .

properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALTLPZDVFJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27015-29-8
Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID6044983
Record name 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
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Molecular Weight

188.22 g/mol
Source PubChem
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Physical Description

Liquid; NKRA, Liquid
Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester
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Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
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Boiling Point

203 °F
Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
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Product Name

2-(2-Ethoxyethoxy)ethyl acrylate

CAS RN

7328-17-8
Record name 2-(2-Ethoxyethoxy)ethyl acrylate
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Record name 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate
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Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester
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Record name 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
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Record name 2-(2-ethoxyethoxy)ethyl acrylate
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Record name 2-(2-ETHOXYETHOXY)ETHYL PROP-2-ENOATE
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Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-86.8 °F
Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/299
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 2-(2-Ethoxyethoxy)ethyl acrylate (Carbitol Acrylate) in material science?

A: 2-(2-Ethoxyethoxy)ethyl acrylate is predominantly employed as a monomer in the synthesis of various polymers. It's particularly valued for its ability to impart flexibility and hydrophilicity to the resulting materials [, , , , , , , ]. For instance, it's been utilized in creating flexible electronics [], hydrophobic hydrogels for anti-fouling applications [], and even intraocular lens materials designed to prevent postoperative complications [, ].

Q2: How does the incorporation of 2-(2-Ethoxyethoxy)ethyl acrylate affect the glass transition temperature of polymers like PVC?

A: Studies have demonstrated that grafting 2-(2-Ethoxyethoxy)ethyl acrylate onto PVC chains effectively acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of the resulting copolymer [, ]. This effect is particularly pronounced when the grafted side chains constitute more than 50% of the total polymer weight, often leading to Tg values below 0 °C [, ]. This internal plasticization offers a potentially more environmentally friendly alternative to traditional, small-molecule plasticizers [, ].

Q3: Can you elaborate on the role of 2-(2-Ethoxyethoxy)ethyl acrylate in the development of drug delivery systems?

A: The unique properties of 2-(2-Ethoxyethoxy)ethyl acrylate make it attractive for drug delivery applications. For example, it's been successfully incorporated into the design of foldable, drug-eluting intraocular lens materials []. In this context, the polymer matrix containing 2-(2-Ethoxyethoxy)ethyl acrylate allows for the controlled release of an antiproliferative drug (doxorubicin) in response to specific stimuli within the eye, showcasing its potential for targeted drug delivery [].

Q4: How does the water structure within a polymer matrix containing 2-(2-Ethoxyethoxy)ethyl acrylate contribute to its biocompatibility?

A: Research suggests that the excellent blood compatibility exhibited by polymers like poly(2-methoxyethyl acrylate) (PMEA), a close analog of poly(2-(2-Ethoxyethoxy)ethyl acrylate), can be attributed to their unique water structure []. These polymers, including poly(2-(2-Ethoxyethoxy)ethyl acrylate), demonstrate a characteristic "cold crystallization" of water, indicating the presence of "freezing-bound water" []. This specific type of water is believed to create a barrier between the polymer surface and biological components, thus enhancing biocompatibility [].

Q5: What is the significance of "cold crystallization" in characterizing polymers synthesized with 2-(2-Ethoxyethoxy)ethyl acrylate?

A: The presence of "cold crystallization" in polymers containing 2-(2-Ethoxyethoxy)ethyl acrylate, as observed through differential scanning calorimetry (DSC), provides insights into their water structuring capabilities and, consequently, their biocompatibility []. This phenomenon, also observed in other biocompatible polymers like PEG and PVP, is linked to the presence of "freezing-bound water" within the polymer matrix []. This particular water structure is thought to play a crucial role in minimizing interactions between the polymer surface and biological entities, thereby promoting biocompatibility [].

Q6: How does the concentration of 2-(2-Ethoxyethoxy)ethyl acrylate influence the mechanical properties of the resultant polymers?

A: The concentration of 2-(2-Ethoxyethoxy)ethyl acrylate plays a significant role in determining the mechanical properties of the polymers it forms. Studies have demonstrated that by adjusting the monomer ratio during synthesis, it's possible to fine-tune the elongation at break and modulus of elasticity of the resulting copolymer []. This tunability is crucial for tailoring the polymer's mechanical behavior for specific applications, such as creating foldable intraocular lenses with desired flexibility and strength [].

Q7: Can 2-(2-Ethoxyethoxy)ethyl acrylate-based polymers be used to stabilize nanoparticles in aqueous solutions?

A: Research indicates that copolymers containing 2-(2-Ethoxyethoxy)ethyl acrylate can effectively stabilize nanoparticles in aqueous media. A prime example is the use of catechol-containing copolymers synthesized with 2-(2-Ethoxyethoxy)ethyl acrylate to disperse polytetrafluoroethylene (PTFE) nanoparticles in water []. This stabilization is attributed to the adhesive properties of the catechol groups, which are enhanced by the presence of 2-(2-Ethoxyethoxy)ethyl acrylate in the copolymer [].

Q8: Has 2-(2-Ethoxyethoxy)ethyl acrylate been explored in the context of "click" chemistry for polymer functionalization?

A: Yes, research has demonstrated the feasibility of using "click" chemistry to functionalize polymers containing 2-(2-Ethoxyethoxy)ethyl acrylate []. By incorporating azide groups into the polymer structure, it becomes possible to utilize the copper-catalyzed azide-alkyne cycloaddition reaction to attach various functionalities to the polymer []. This strategy allows for the in situ modification of polymer properties and expands their potential applications [].

Q9: How does the self-assembly behavior of block copolymers containing 2-(2-Ethoxyethoxy)ethyl acrylate vary with temperature?

A: The presence of 2-(2-Ethoxyethoxy)ethyl acrylate in block copolymers can impart temperature-responsive self-assembly behavior []. For instance, in a CABC-type tetrablock terpolymer system, the temperature sensitivity of the poly(2-(2-Ethoxyethoxy)ethyl acrylate) (PEEA) segment enables a reversible morphological transition between toroids and spherical star-like micelles []. This temperature-dependent behavior can be harnessed to create smart materials with tunable properties [].

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